molecular formula C24H23N3OS B7730651 (2E)-N-(5-benzyl-1,3-thiazol-2-yl)-3-(4-tert-butylphenyl)-2-cyanoprop-2-enamide

(2E)-N-(5-benzyl-1,3-thiazol-2-yl)-3-(4-tert-butylphenyl)-2-cyanoprop-2-enamide

Cat. No.: B7730651
M. Wt: 401.5 g/mol
InChI Key: IRIFYEORUOAVJA-CPNJWEJPSA-N
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Description

(2E)-N-(5-benzyl-1,3-thiazol-2-yl)-3-(4-tert-butylphenyl)-2-cyanoprop-2-enamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a thiazole ring, a benzyl group, a tert-butylphenyl group, and a cyanopropenamide moiety, making it a complex and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(5-benzyl-1,3-thiazol-2-yl)-3-(4-tert-butylphenyl)-2-cyanoprop-2-enamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone to form the thiazole ring via cyclization.

    Introduction of the Benzyl Group: Benzylation of the thiazole ring using benzyl halides under basic conditions.

    Formation of the Cyanopropenamide Moiety: Condensation of a suitable nitrile with an aldehyde or ketone in the presence of a base to form the cyanopropenamide group.

    Coupling with the Tert-butylphenyl Group: Final coupling reaction to introduce the tert-butylphenyl group, possibly through a Suzuki or Heck coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group or the thiazole ring.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Benzyl alcohols or carboxylic acids.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted thiazole or benzyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in transition metal catalysis.

    Organic Synthesis: It may serve as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Thiazole derivatives are known for their antimicrobial properties, and this compound could be explored for similar activities.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Medicine

    Drug Development: The compound could be investigated for its potential as a therapeutic agent, particularly in the treatment of infections or cancer.

Industry

    Material Science: Possible applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-N-(5-benzyl-1,3-thiazol-2-yl)-3-(4-tert-butylphenyl)-2-cyanoprop-2-enamide would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(5-phenyl-1,3-thiazol-2-yl)-3-(4-tert-butylphenyl)-2-cyanoprop-2-enamide: Similar structure but with a phenyl group instead of a benzyl group.

    (2E)-N-(5-benzyl-1,3-thiazol-2-yl)-3-(4-methylphenyl)-2-cyanoprop-2-enamide: Similar structure but with a methyl group instead of a tert-butyl group.

Uniqueness

    Structural Complexity: The combination of a thiazole ring, benzyl group, tert-butylphenyl group, and cyanopropenamide moiety makes it unique.

    Potential Bioactivity: The specific arrangement of functional groups may confer unique biological activities not seen in similar compounds.

Properties

IUPAC Name

(E)-N-(5-benzyl-1,3-thiazol-2-yl)-3-(4-tert-butylphenyl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3OS/c1-24(2,3)20-11-9-18(10-12-20)13-19(15-25)22(28)27-23-26-16-21(29-23)14-17-7-5-4-6-8-17/h4-13,16H,14H2,1-3H3,(H,26,27,28)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIFYEORUOAVJA-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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